

Spectroscopic Validation of 6-Methyl-2-heptyne and Its Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 6-Methyl-2-heptyne

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For researchers, scientists, and drug development professionals, the unambiguous spectroscopic validation of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for **6-Methyl-2-heptyne** and its derivatives, offering a valuable resource for the structural elucidation and characterization of this class of molecules.

This publication details the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **6-Methyl-2-heptyne**, alongside its alkene, alkane, and hydroxylated analogs. By presenting this data in a comparative format, this guide aims to facilitate the identification of key spectral features and assist in the validation of newly synthesized derivatives. Furthermore, detailed experimental protocols for the acquisition of spectroscopic data are provided, ensuring reproducibility and adherence to standard laboratory practices.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **6-Methyl-2-heptyne** and a selection of its derivatives. These comparisons highlight the influence of functional group modifications on the spectral properties of the parent molecule.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in δ , ppm)

Compound Name	Proton Environment	Chemical Shift (ppm)
6-Methyl-2-heptyne	$\equiv\text{C}-\text{CH}_3$	~1.7-1.8
-CH ₂ -C \equiv	~2.1-2.2	
-CH ₂ -CH(CH ₃) ₂	~1.4-1.5	
-CH(CH ₃) ₂	~1.7-1.8	
-CH(CH ₃) ₂	~0.9-1.0	
6-Methyl-2-heptene	$=\text{CH}-\text{CH}_3$	~1.6-1.7
=CH-CH ₂ -	~5.3-5.5	
-CH ₂ -CH=	~1.9-2.0	
-CH ₂ -CH(CH ₃) ₂	~1.3-1.4	
-CH(CH ₃) ₂	~1.6-1.7	
-CH(CH ₃) ₂	~0.8-0.9	
2-Methylheptane	-CH ₃ (terminal)	~0.8-0.9
-CH ₂ -	~1.2-1.3	
-CH(CH ₃)	~1.5-1.6	
-CH(CH ₃)	~0.8-0.9	
6-Methyl-2-heptyn-4-ol[1]	$\equiv\text{C}-\text{CH}_3$	~1.8
-CH(OH)-	~4.2-4.3	
-CH ₂ -CH(CH ₃) ₂	~1.5-1.6	
-CH(CH ₃) ₂	~1.8-1.9	
-CH(CH ₃) ₂	~0.9-1.0	
-OH	Variable	

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

Compound Name	Carbon Environment	Chemical Shift (ppm)
6-Methyl-2-heptyne[2]	$C\equiv C-CH_3$	~75-80
- $C\equiv C-CH_2-$	~80-85	
$\equiv C-CH_3$	~3-4	
- $CH_2-C\equiv$	~18-19	
- $CH_2-CH(CH_3)_2$	~38-39	
- $CH(CH_3)_2$	~27-28	
- $CH(CH_3)_2$	~22-23	
6-Methyl-2-heptene[3]	$=CH-CH_3$	~125-135
$=CH-CH_2-$	~120-130	
$=CH-CH_3$	~17-18	
- $CH_2-CH=$	~30-35	
- $CH_2-CH(CH_3)_2$	~38-39	
- $CH(CH_3)_2$	~28-29	
- $CH(CH_3)_2$	~22-23	
2-Methylheptane	- CH_3 (terminal)	~14
- CH_2-	~23-39	
- $CH(CH_3)$	~32-34	
- $CH(CH_3)$	~22-23	
6-Methyl-2-heptyn-4-ol	$C\equiv C-CH_3$	~80-85
- $C\equiv C-CH(OH)-$	~85-90	
$\equiv C-CH_3$	~3-4	
- $CH(OH)-$	~58-62	
- $CH_2-CH(CH_3)_2$	~48-50	

-CH(CH ₃) ₂	~24-25
-CH(CH ₃) ₂	~22-23

Table 3: Key IR Spectroscopic Data (Wavenumber in cm⁻¹)

Compound Name	Functional Group	Characteristic Absorption (cm ⁻¹)
6-Methyl-2-heptyne[4][5][6][7]	C≡C Stretch (internal)	2100-2260 (weak)
C-H Stretch (sp ³ C-H)	2850-3000	~1640-1680
6-Methyl-2-heptene	C=C Stretch	
=C-H Stretch	~3000-3100	
C-H Stretch (sp ³ C-H)	2850-3000	
2-Methylheptane	C-H Stretch (sp ³ C-H)	2850-3000
6-Methyl-2-heptyn-4-ol[1]	O-H Stretch (broad)	~3200-3600
C≡C Stretch (internal)	2100-2260 (weak)	~3200-3600
C-H Stretch (sp ³ C-H)	2850-3000	

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound Name	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
6-Methyl-2-heptyne[4]	110	95, 67, 53, 41
6-Methyl-2-heptene[3]	112	97, 70, 55, 41
2-Methylheptane	114	99, 71, 57, 43
6-Methyl-2-heptyn-4-ol[1]	126	111, 93, 69, 43

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the methodologies for the key analytical techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A robust protocol for quantitative ^1H NMR is essential for accurate structural and purity analysis.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)
- High-precision 5 mm NMR tubes

Sample Preparation:

- Accurately weigh 5-10 mg of the analyte into a clean, dry vial.
- Add a known quantity of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) if quantitative analysis is required.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) ensuring complete dissolution.
- Transfer the solution to an NMR tube.

Data Acquisition:

- Pulse Angle: A 30° or 45° pulse angle is recommended to ensure full relaxation of all protons between scans.
- Relaxation Delay (D_1): Set to at least 5 times the longest T_1 relaxation time of the protons of interest (typically 1-5 seconds for small molecules).
- Number of Scans (NS): Acquire a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

- Spectral Width: Ensure the spectral width encompasses all signals of interest and provides a clean baseline on both sides of the spectrum.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.
- Apply a baseline correction to obtain a flat baseline across the spectrum.
- Integrate the signals of interest, ensuring the integration region covers the entire peak.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient technique for obtaining the infrared spectrum of liquid samples.^[8]

Instrumentation:

- FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

Procedure:

- Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
- Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
- Acquire the sample spectrum. The number of scans can be varied (typically 16-32) to achieve an adequate signal-to-noise ratio.
- After the measurement, clean the ATR crystal thoroughly with a solvent-dampened cloth.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer).
- Capillary column suitable for the analysis of non-polar to moderately polar compounds (e.g., 5% phenyl-methylpolysiloxane).

Sample Preparation:

- Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate).
- If necessary, filter the sample to remove any particulate matter.
- Transfer the solution to a GC vial.

GC-MS Parameters:

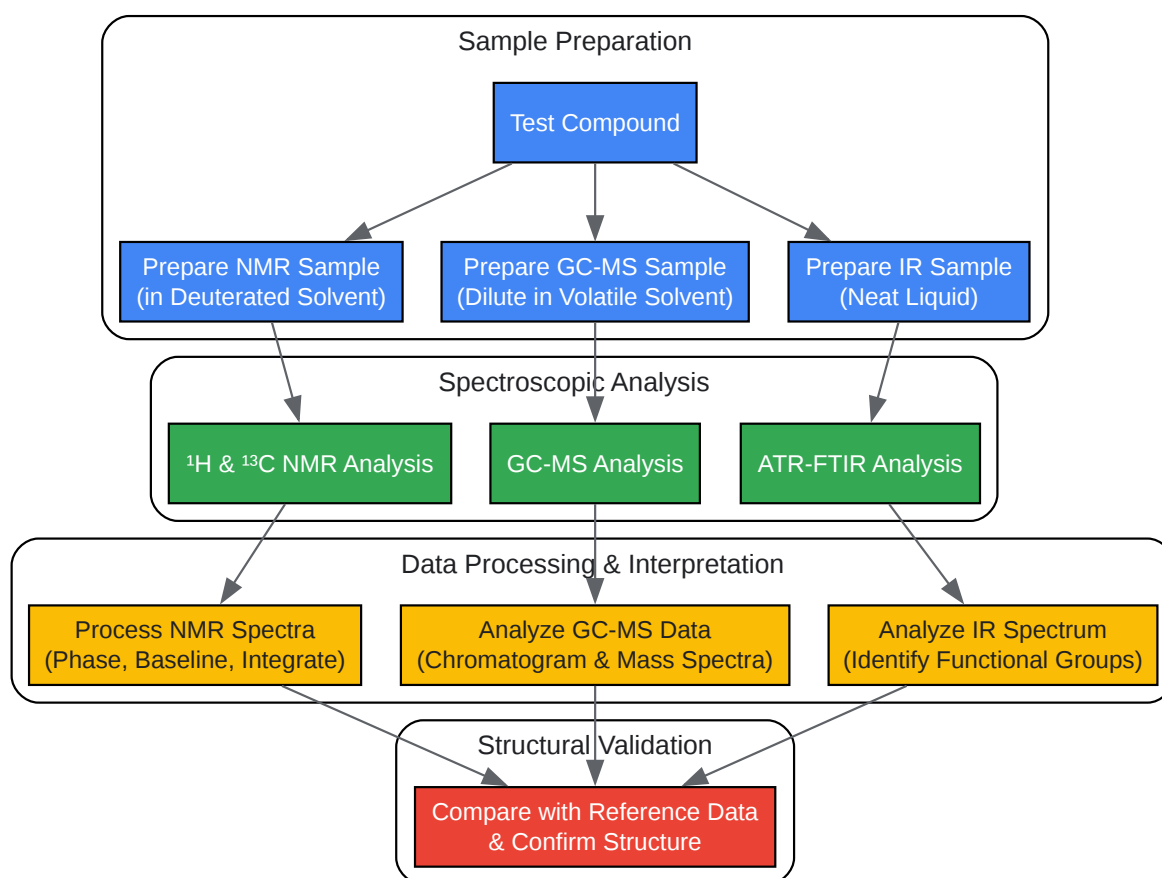
- Injector Temperature: Typically set to 250-280 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: A typical program starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250-300 °C) to elute compounds with different boiling points.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

- Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments of the analyte (e.g., m/z 40-400).
- Source and Quadrupole Temperatures: Typically set to ~ 230 °C and ~ 150 °C, respectively.

Visualizing Reaction Pathways and Workflows

Graphical representations of experimental workflows and reaction mechanisms can significantly enhance understanding. The following diagrams were generated using the DOT language and rendered with Graphviz.

Experimental Workflow for Spectroscopic Validation



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Caption: Experimental workflow for the spectroscopic validation of a compound.

Zweifel Olefination of a 6-Methyl-2-heptyne Derivative

The Zweifel olefination is a powerful, transition-metal-free method for the stereoselective synthesis of alkenes from alkynes.[2][9][10][11] The following diagram illustrates the key steps of this reaction, starting from a hydroborated derivative of **6-Methyl-2-heptyne**.

Caption: Key steps in the Zweifel olefination of an alkyne.

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